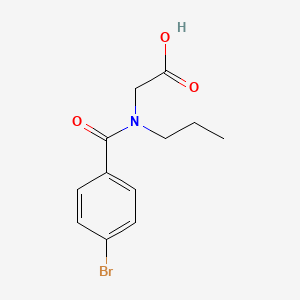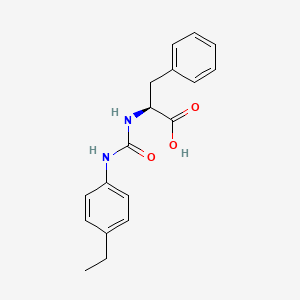![molecular formula C19H16Cl3N3O3S B14909823 4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a trichloroethyl group, and a phenylprop-2-enoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the trichloroethyl intermediate: This step involves the reaction of 2,2,2-trichloroethanol with a suitable amine to form the trichloroethylamine intermediate.
Coupling with phenylprop-2-enoyl chloride: The trichloroethylamine intermediate is then reacted with phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Thioamide formation: The amide is then treated with a thiol reagent, such as thiourea, to form the carbamothioyl group.
Coupling with 4-aminobenzoic acid: Finally, the carbamothioyl intermediate is coupled with 4-aminobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with new functional groups
Hydrolysis: Carboxylic acids, amines
Aplicaciones Científicas De Investigación
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamoyl]amino}benzoic acid: This compound is similar in structure but lacks the thioamide group.
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}phenylacetic acid: This compound has a phenylacetic acid moiety instead of a benzoic acid moiety.
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}salicylic acid: This compound has a salicylic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid is unique due to the presence of the thioamide group, which can impart different chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C19H16Cl3N3O3S |
|---|---|
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
4-[[2,2,2-trichloro-1-[[(E)-3-phenylprop-2-enoyl]amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H16Cl3N3O3S/c20-19(21,22)17(24-15(26)11-6-12-4-2-1-3-5-12)25-18(29)23-14-9-7-13(8-10-14)16(27)28/h1-11,17H,(H,24,26)(H,27,28)(H2,23,25,29)/b11-6+ |
Clave InChI |
CZEUXLLHWHUTFN-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















